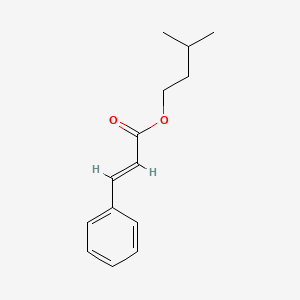
肉桂酸异戊酯
描述
科学研究应用
Isopentyl cinnamate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
作用机制
Target of Action
Isopentyl cinnamate, also known as Isoamyl cinnamate, has been found to have larvicidal activity against the mosquito Aedes aegypti . The primary targets of this compound are believed to be a carbonic anhydrase (CA), a histone deacetylase (HDAC2), and two sodium-dependent cation-chloride co-transporters (CCC2 and CCC3) . These targets play crucial roles in various biological processes, including pH regulation, gene expression, and ion transport.
Mode of Action
The compound interacts with its targets, leading to their inhibition . This multi-target mechanism of action disrupts the normal functioning of the mosquito larvae, resulting in their death . .
Biochemical Pathways
Isopentyl cinnamate is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of a wide range of secondary metabolites in plants . The cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds, is central to this process . .
Pharmacokinetics
Its larvicidal activity suggests that it can be absorbed and distributed within the mosquito larvae to reach its targets . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The inhibition of the targets by Isopentyl cinnamate disrupts essential biological processes in the mosquito larvae, leading to their death . This suggests that the compound could potentially be used as a larvicide in the control of Aedes aegypti, a mosquito species that transmits several serious diseases .
生化分析
Biochemical Properties
Isopentyl cinnamate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in ester hydrolysis and synthesis. It interacts with esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction is crucial for the metabolism and breakdown of isopentyl cinnamate in biological systems . Additionally, isopentyl cinnamate may interact with other biomolecules, such as transport proteins, which facilitate its movement across cellular membranes.
Cellular Effects
Isopentyl cinnamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antimicrobial activity, affecting the growth and viability of certain bacterial and fungal cells . This compound can disrupt cell membrane integrity and interfere with essential cellular functions, leading to cell death. Furthermore, isopentyl cinnamate may modulate gene expression by influencing transcription factors and signaling molecules involved in stress responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of isopentyl cinnamate involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . For example, isopentyl cinnamate has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane structure and function . This interaction leads to increased membrane permeability and ultimately cell death. Additionally, isopentyl cinnamate may affect gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopentyl cinnamate can change over time due to its stability and degradation. Isopentyl cinnamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term exposure to isopentyl cinnamate in in vitro or in vivo studies has shown that it can have sustained antimicrobial effects, but its efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
The effects of isopentyl cinnamate vary with different dosages in animal models. At low to moderate doses, isopentyl cinnamate has been observed to exhibit beneficial antimicrobial and anti-inflammatory effects . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been noted, where a certain concentration of isopentyl cinnamate is required to achieve the desired biological activity, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
Isopentyl cinnamate is involved in metabolic pathways related to ester hydrolysis and synthesis. It is metabolized by esterases, which hydrolyze the ester bond to produce isopentyl alcohol and cinnamic acid . These metabolites can then enter various metabolic pathways, including the phenylpropanoid pathway, where cinnamic acid serves as a precursor for the synthesis of other phenolic compounds . The metabolic flux and levels of metabolites can be influenced by the presence of isopentyl cinnamate and its interactions with metabolic enzymes.
Transport and Distribution
Isopentyl cinnamate is transported and distributed within cells and tissues through interactions with transport proteins and binding proteins . These proteins facilitate the movement of isopentyl cinnamate across cellular membranes and its localization within specific cellular compartments. The distribution of isopentyl cinnamate can affect its biological activity and efficacy, as its accumulation in certain tissues or organelles may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of isopentyl cinnamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, isopentyl cinnamate may be localized to the endoplasmic reticulum or other membrane-bound organelles, where it can interact with enzymes and proteins involved in metabolic processes. The localization of isopentyl cinnamate can impact its activity and function, as its proximity to target biomolecules can enhance its interactions and biological effects.
准备方法
Synthetic Routes and Reaction Conditions: Isopentyl cinnamate can be synthesized through the esterification of cinnamic acid with isopentyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of isopentyl cinnamate often involves the use of solid superacids or heteropolyacids as catalysts. These catalysts enhance the reaction rate and yield while minimizing the formation of by-products. Microwave heating methods have also been explored to further improve the efficiency and yield of the esterification process .
化学反应分析
Types of Reactions: Isopentyl cinnamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isopentyl cinnamate can be hydrolyzed to produce cinnamic acid and isopentyl alcohol.
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamate moiety to a single bond, forming saturated esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Hydrolysis: Cinnamic acid and isopentyl alcohol.
Oxidation: Various cinnamic acid derivatives.
Reduction: Saturated esters of isopentyl cinnamate.
相似化合物的比较
- Methyl cinnamate: Known for its fruity aroma.
- Ethyl cinnamate: Used in flavoring and fragrance applications.
- Propyl cinnamate: Has a sweet, balsamic odor.
- Butyl cinnamate: Used in perfumes and flavorings.
- Pentyl cinnamate: Similar applications in fragrances and flavors .
属性
IUPAC Name |
3-methylbutyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCDEYLWGVZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025454 | |
| Record name | Isoamyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-65-9 | |
| Record name | Isoamyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


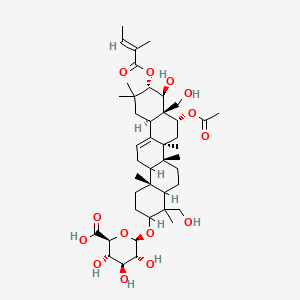
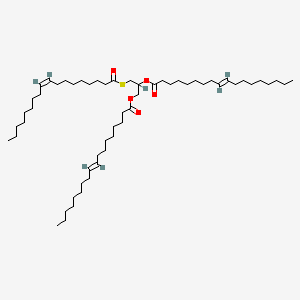
![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
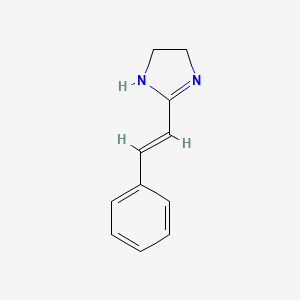
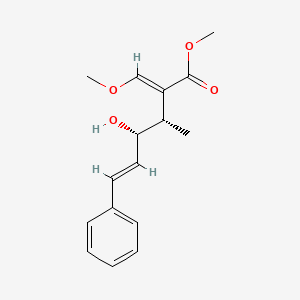
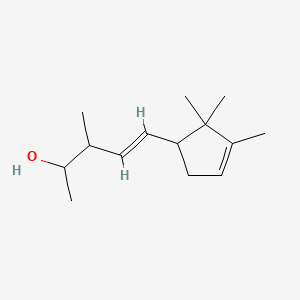
![(E)-But-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B1236555.png)
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
![3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B1236559.png)
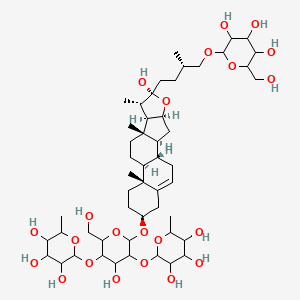
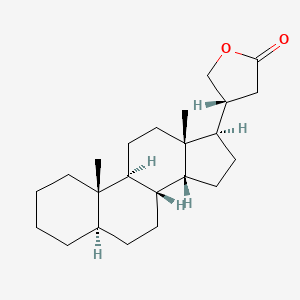
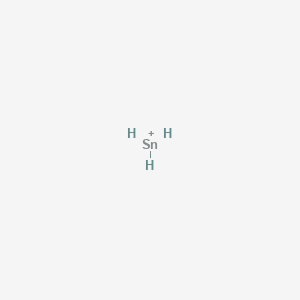
![5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1236565.png)

